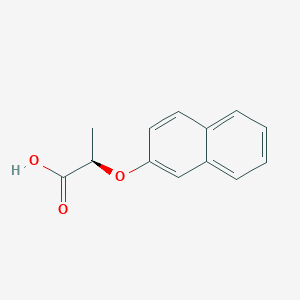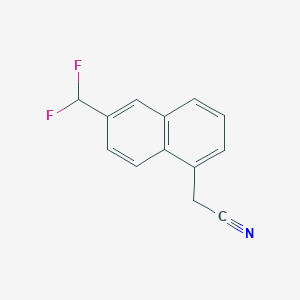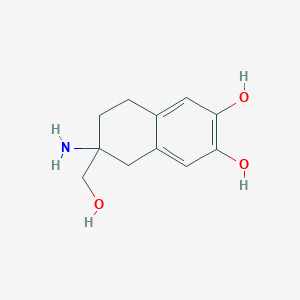
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine core. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. The optimized reaction conditions include the use of copper(II) triflate (Cu(OTf)2) and 1,10-phenanthroline (phen) in acetonitrile (CH3CN) at 35°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like trifluoromethyltrimethylsilane (TMSCF3) and trifluoromethyl iodide (CF3I) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
作用机制
The mechanism of action of 4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Trifluoromethane (CF3H)
- 1,1,1-Trifluoroethane (CF3CH3)
- Hexafluoroacetone (CF3COCF3)
Uniqueness
4-(Trifluoromethyl)-5,6-dihydro-1,6-naphthyridin-7(8H)-one is unique due to its naphthyridine core combined with a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the trifluoromethyl group enhances the compound’s stability, reactivity, and ability to interact with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C9H7F3N2O |
|---|---|
分子量 |
216.16 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-6,8-dihydro-5H-1,6-naphthyridin-7-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-13-7-3-8(15)14-4-5(6)7/h1-2H,3-4H2,(H,14,15) |
InChI 键 |
QGISETFGFHPZJD-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC=CC(=C2CNC1=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)

![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)


![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)


![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)

